![molecular formula C13H20N2OS B14207331 Morpholine, 4-[1-(2-thiazolyl)cyclohexyl]- CAS No. 835654-30-3](/img/structure/B14207331.png)
Morpholine, 4-[1-(2-thiazolyl)cyclohexyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-[1-(2-thiazolyl)cyclohexyl]- is a compound that features a morpholine ring substituted with a cyclohexyl group, which is further substituted with a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis process.
化学反応の分析
Types of Reactions
Morpholine, 4-[1-(2-thiazolyl)cyclohexyl]- can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the cyclohexyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学的研究の応用
Morpholine, 4-[1-(2-thiazolyl)cyclohexyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Morpholine, 4-[1-(2-thiazolyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Morpholine derivatives: Compounds such as 4-cyclohexylmorpholine have similar structural features but may differ in their biological activities and applications.
Uniqueness
Morpholine, 4-[1-(2-thiazolyl)cyclohexyl]- is unique due to the specific combination of the morpholine, cyclohexyl, and thiazole rings, which confer distinct chemical and biological properties. This unique structure allows for a wide range of applications and potential therapeutic uses.
特性
CAS番号 |
835654-30-3 |
|---|---|
分子式 |
C13H20N2OS |
分子量 |
252.38 g/mol |
IUPAC名 |
4-[1-(1,3-thiazol-2-yl)cyclohexyl]morpholine |
InChI |
InChI=1S/C13H20N2OS/c1-2-4-13(5-3-1,12-14-6-11-17-12)15-7-9-16-10-8-15/h6,11H,1-5,7-10H2 |
InChIキー |
ZTXDRAUXSVOODH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C2=NC=CS2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


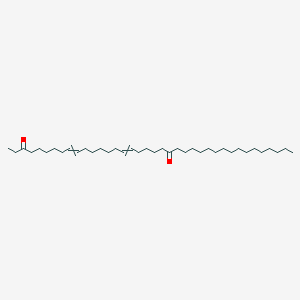
![3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14207253.png)
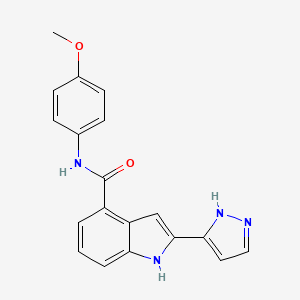
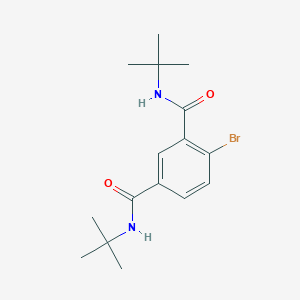
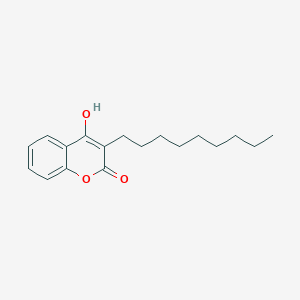
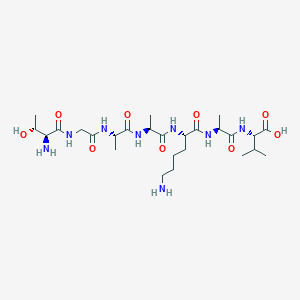

![(2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14207294.png)
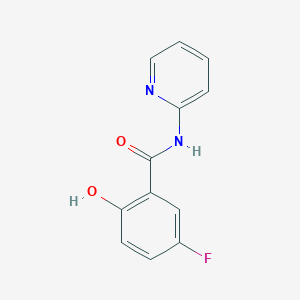
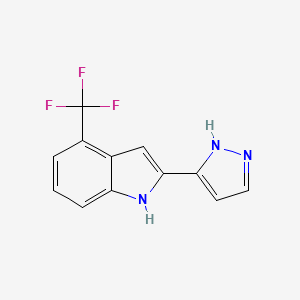
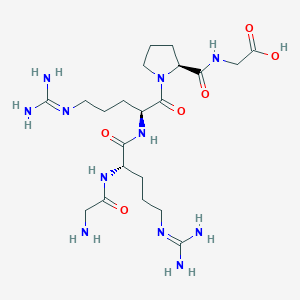
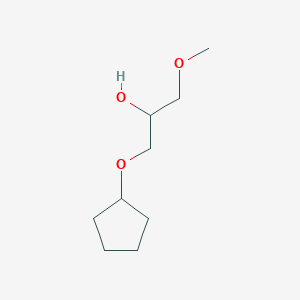
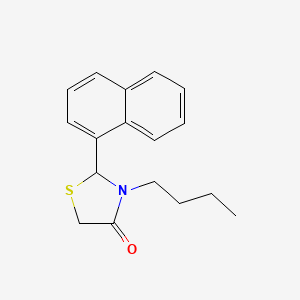
![2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14207326.png)
